2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)aniline: This step requires the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reaction: The final step involves coupling 3-methylphenoxyacetic acid with 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)aniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of osteoclast differentiation, which could make it useful in treating osteoporosis.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with specific molecular targets makes it useful for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with molecular targets such as receptor activator of nuclear factor-kappa B ligand (RANKL). By inhibiting RANKL signaling, the compound can prevent the differentiation of osteoclasts, thereby reducing bone resorption and protecting against osteoporosis .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound also inhibits osteoclast differentiation and has similar structural features.
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide: Another structurally related compound with potential biological activity.
Uniqueness
2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its combination of aromatic and heterocyclic elements, which confer specific electronic and steric properties that can be fine-tuned for various applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-8-18(9-7-16)23-26-24(30-27-23)19-10-12-20(13-11-19)25-22(28)15-29-21-5-3-4-17(2)14-21/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
IAOAFNAIGUTJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
Origin of Product |
United States |
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